molecular formula C17H23N3O2 B7634118 N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide

Cat. No. B7634118
M. Wt: 301.4 g/mol
InChI Key: SYXIYLHDDOXAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide, also known as EIDD-2801, is a promising antiviral drug candidate that has gained significant attention in recent years. It is a small molecule inhibitor that has shown potent activity against a broad range of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus (RSV).

Mechanism of Action

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine triphosphate (N4-HCTP), inside the infected cell. N4-HCTP is incorporated into the viral RNA by the viral RNA polymerase, leading to lethal mutagenesis of the virus. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins.
Biochemical and Physiological Effects:
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to be effective in reducing viral titers and improving survival rates in animal models of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its broad-spectrum activity against RNA viruses. This makes it a promising candidate for the treatment of emerging viral infections, such as COVID-19. However, one of the limitations of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its low solubility in water, which can make it challenging to formulate for oral administration.

Future Directions

Several future directions for N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide research include:
1. Further preclinical studies to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in animal models of viral infections.
2. Clinical trials to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in humans.
3. Optimization of the synthesis method to improve the yield and scalability of the process.
4. Formulation studies to improve the solubility and bioavailability of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide.
5. Evaluation of the potential for resistance to N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide and the development of strategies to overcome resistance.
6. Investigation of the potential for combination therapy with other antiviral drugs to improve efficacy and reduce the risk of resistance.
In conclusion, N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a promising antiviral drug candidate that has shown potent activity against a broad range of RNA viruses. Its unique mechanism of action and low toxicity make it a promising candidate for the treatment of viral infections, including emerging viral infections such as COVID-19. Further research is needed to evaluate its safety and efficacy in humans and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

The synthesis of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide involves several steps, including the synthesis of the indazole ring, the cyclobutane ring, and the amide linkage. The first step involves the reaction of 2-bromoacetophenone with ethyl isocyanoacetate to form 2-ethylindazole-6-carboxylic acid ethyl ester. The second step involves the reaction of this compound with 2-methoxyethylamine to form the corresponding amide. The final step involves the intramolecular cyclization of the amide to form the cyclobutane ring. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has shown promising results in preclinical studies against a broad range of RNA viruses, including coronaviruses, influenza viruses, and RSV. It has been shown to inhibit viral replication by targeting the viral RNA polymerase, which is essential for viral replication. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.

properties

IUPAC Name

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-20-12-13-5-6-14(11-15(13)19-20)18-16(21)17(7-4-8-17)9-10-22-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIYLHDDOXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C=CC(=CC2=N1)NC(=O)C3(CCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide

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